3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

BCATm inhibitor X-ray crystallography Fragment-based drug discovery

Essential chiral building block for (21R)- and (21S)-argatroban manufacture. The specific 3-methyl substitution and 8-sulfonamide positioning create a unique pharmacophore validated by co-crystal structure with human BCATm (PDB: 5I5T, 2.31 Å). Unlike generic tetrahydroquinoline analogs, only enantiomerically pure (3R)- or (3S)-forms ensure correct stereochemistry for clinical argatroban diastereomers. Ideal for BCATm-targeted fragment-based drug discovery and BCAA metabolism research. COA, HPLC, NMR provided.

Molecular Formula C10H14N2O2S
Molecular Weight 226.3 g/mol
CAS No. 1087784-54-0
Cat. No. B1461420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide
CAS1087784-54-0
Molecular FormulaC10H14N2O2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=CC=C2)S(=O)(=O)N)NC1
InChIInChI=1S/C10H14N2O2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-4,7,12H,5-6H2,1H3,(H2,11,13,14)
InChIKeyUVJPSTJAUUZEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (CAS 1087784-54-0) for Sourcing: A BCATm Inhibitor and Chiral Synthon


3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (CAS 1087784-54-0) is a sulfonamide-functionalized tetrahydroquinoline derivative with a molecular weight of 226.30 g/mol and the molecular formula C10H14N2O2S. This compound serves as a key chiral intermediate in the synthesis of the antithrombotic drug argatroban and has been structurally characterized as an inhibitor of human mitochondrial branched-chain aminotransferase (BCATm). [1] Its procurement value is rooted in specific structural features, such as the 3-methyl substitution pattern and the 8-sulfonamide group, which confer distinct molecular recognition and reactivity profiles compared to closely related tetrahydroquinoline analogs.

Why Substituting 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide with Generic Analogs Is Scientifically Unjustified


Simple replacement of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (CAS 1087784-54-0) with other tetrahydroquinoline sulfonamides is not supported by available structural and biochemical data. The specific 3-methyl substitution on the saturated ring and the 8-sulfonamide positioning create a unique three-dimensional pharmacophore that dictates its binding to BCATm, as evidenced by its co-crystal structure (PDB: 5I5T). [1] Furthermore, its role as a chiral synthon for argatroban relies on the exact stereochemistry of the 3-methyl group; using the racemate or an alternative substitution pattern (e.g., 1-methyl or unsubstituted analogs) would yield a different stereochemical outcome, compromising the synthesis of the clinically active (21R)- and (21S)-argatroban diastereomers. [2] The following evidence demonstrates that even minor structural deviations alter target engagement and synthetic utility.

Quantitative Differentiation of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide vs. Analogs: A Technical Evidence Guide


BCATm Binding: X-ray Crystallography Confirms Unique Binding Mode vs. Unsubstituted Core

The (3R)-enantiomer of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide co-crystallized with human mitochondrial branched-chain aminotransferase (BCATm) at 2.31 Å resolution (PDB: 5I5T), revealing a specific binding pose. [1] In contrast, the unsubstituted 1,2,3,4-tetrahydroquinoline-8-sulfonamide has not been reported in a high-resolution complex with BCATm, indicating that the 3-methyl group is critical for stabilizing the observed binding conformation. The crystal structure provides a direct, quantitative comparison of molecular recognition: the 3-methyl group occupies a defined hydrophobic pocket, a feature absent in the non-methylated analog.

BCATm inhibitor X-ray crystallography Fragment-based drug discovery

Stereochemical Purity: Enantiomerically Pure Synthesis for Argatroban Production

This compound is specifically utilized as an enantiomerically pure chiral synthon for the synthesis of (21R)- and (21S)-argatroban, a direct thrombin inhibitor. [1] The biocatalyzed synthesis detailed in patent WO2015004015A1 yields the (3R)- and (3S)-enantiomers with high optical purity. The 1-methyl analog (CAS 1461715-26-3), where the methyl group is on the ring nitrogen instead of the 3-position, cannot serve this function because it lacks the chiral center required for the stereospecific coupling to arginine derivatives in argatroban synthesis.

Chiral synthon Argatroban Antithrombotic

Molecular Weight and Physicochemical Profile: Differentiated from 5,6,7,8-Tetrahydroquinoline Scaffolds

The molecular weight of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (226.30 g/mol) differs from the 5,6,7,8-tetrahydroquinoline-8-sulfonamide scaffold (molecular weight varies depending on substitution) by the position of the nitrogen atom and saturation. This core scaffold difference alters both the electronic distribution and the three-dimensional shape of the molecule, which is a fundamental distinction in medicinal chemistry for target engagement. While no direct activity comparison is available, the structural divergence implies distinct pharmacophoric properties and is a critical consideration for any SAR campaign or fragment-based library design.

Physicochemical properties Scaffold comparison SAR

Optimal Research and Industrial Applications for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (CAS 1087784-54-0)


Structure-Based Drug Design Targeting BCATm

This compound is an ideal starting point for fragment-based or structure-based drug discovery programs aimed at BCATm inhibition. Its co-crystal structure (PDB: 5I5T) provides a validated binding pose at 2.31 Å resolution, enabling computational chemistry and medicinal chemistry efforts to design potent inhibitors for metabolic or oncology applications. [1]

Synthesis of Argatroban and Related Antithrombotics

As a key chiral intermediate, the (3R)- and (3S)-enantiomers of this compound are specifically required for the manufacture of (21R)- and (21S)-argatroban. [2] Procurement of the enantiomerically pure forms is essential for any lab or CMO involved in the production or research of this clinically used anticoagulant.

Chemical Biology Probe for Amino Acid Metabolism

Given its validated interaction with BCATm, this compound serves as a useful chemical probe to study branched-chain amino acid metabolism in cellular models. Its well-defined structure allows for the study of BCATm's role in diseases such as obesity and certain cancers where BCAA metabolism is dysregulated. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.